molecular formula C7H9NO3 B14785962 2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B14785962
M. Wt: 155.15 g/mol
InChI Key: BREYQERBPSYWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-3-azabicyclo[410]heptane-4-carboxylic acid is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the palladium-catalyzed 1,2-aminoacyloxylation reaction suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can be carried out to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized bicyclic derivatives, while substitution reactions can introduce a variety of functional groups into the bicyclic structure.

Scientific Research Applications

2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex bicyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with an oxygen atom in the ring system.

    3-Azabicyclo[3.1.1]heptane: Features a similar nitrogen-containing bicyclic structure but with different ring sizes.

Uniqueness

2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid is unique due to its specific ring structure and the presence of both a nitrogen atom and a carboxylic acid group. This combination of features provides distinct chemical reactivity and potential for diverse applications compared to other bicyclic compounds.

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid

InChI

InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)

InChI Key

BREYQERBPSYWFN-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(=O)NC(C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.